

RV01: A Novel Radiopharmaceutical Targeting B7-H3 in Castration-Resistant Prostate Cancer

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Compound of Interest

Compound Name: RV01

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Castration-resistant prostate cancer (CRPC) remains a significant clinical challenge, necessitating the development of novel therapeutic strategies. **RV01**, a first-in-class radiopharmaceutical, has emerged as a promising candidate for the treatment of CRPC. Developed by Radiopharm Theranostics in collaboration with the University of Texas MD Anderson Cancer Center, **RV01** is a monoclonal antibody targeting the B7-H3 immune checkpoint molecule, conjugated to the radioactive isotope Lutetium-177 (^{177}Lu). This technical guide provides a comprehensive overview of the preclinical data, mechanism of action, and experimental protocols relevant to the evaluation of **RV01**'s potential in CRPC. While specific quantitative preclinical data for **RV01** is not yet publicly available pending the initiation of its Phase 1 clinical trial in late 2025, this document synthesizes the existing information on **RV01** and its target, B7-H3, to offer a detailed resource for the scientific community.

Introduction to RV01 and its Target: B7-H3

RV01 is a radiopharmaceutical composed of a humanized IgG1 monoclonal antibody with a modified Fc region, engineered for a shorter half-life, that specifically targets the 4Ig isoform of B7-H3.[1][2][3] This antibody is conjugated to Lutetium-177, a beta-emitting radionuclide that induces localized DNA damage and cell death in targeted cancer cells.[4]

B7-H3 (also known as CD276) is a transmembrane protein and a member of the B7 superfamily of immune checkpoint molecules.[5] While its expression is limited in normal healthy tissues, B7-H3 is overexpressed in a wide range of solid tumors, including prostate cancer.[6] In prostate cancer, high B7-H3 expression is correlated with advanced tumor stage, higher Gleason scores, early PSA recurrence, and the development of metastasis, making it an attractive therapeutic target.[6]

Mechanism of Action

The therapeutic potential of **RV01** in CRPC is predicated on a dual mechanism of action:

- **Targeted Radionuclide Therapy:** The monoclonal antibody component of **RV01** selectively binds to B7-H3 expressed on the surface of prostate cancer cells. Upon binding, the conjugated ^{177}Lu delivers a localized dose of beta radiation, leading to DNA double-strand breaks and subsequent apoptosis of the cancer cells.
- **Immune Checkpoint Modulation:** By targeting B7-H3, **RV01** may also disrupt the immunosuppressive signals mediated by this checkpoint molecule. B7-H3 has been shown to inhibit T-cell activation and proliferation, and its blockade could potentially enhance the host's anti-tumor immune response.[5]

A key characteristic of **RV01** is its hepatic clearance pathway, which is anticipated to reduce the renal toxicity often associated with radiopharmaceuticals that are cleared by the kidneys.[4][7][8] Furthermore, preclinical studies have indicated that **RV01** has a shorter half-life compared to traditional monoclonal antibodies, potentially minimizing off-target toxicity.[1][2]

Preclinical Data

While specific quantitative data from the IND-enabling studies for **RV01** have not been publicly released, press releases from Radiopharm Theranostics have described the preclinical findings in qualitative terms.

Table 1: Summary of Preclinical Findings for **RV01** (Qualitative)

Parameter	Finding	Source
Biodistribution	Favorable biodistribution with high tumor uptake.	[1][2][9][10]
Efficacy	Complete regression of established solid tumors in mouse models.	[2][3]
Pharmacokinetics	Shorter half-life compared to traditional monoclonal antibodies (peak uptake within 1-2 days).	[1][2]
Clearance	Faster liver excretion.	[1][2]
Immune Response	Evidence of immune system stimulation and induction of immune memory.	[2][3]

For illustrative purposes, the following table presents hypothetical quantitative data based on typical preclinical studies for similar radiopharmaceuticals in CRPC models.

Table 2: Illustrative Preclinical Efficacy of a Lutetium-177 Labeled Antibody in a CRPC Xenograft Model

Treatment Group	Tumor Volume Change (%) at Day 21	Survival Benefit (Median)
Vehicle Control	+ 500%	25 days
Unconjugated Antibody	+ 350%	35 days
Illustrative RV01	- 80% (Tumor Regression)	> 60 days (p < 0.01)

Experimental Protocols

The evaluation of a novel radiopharmaceutical like **RV01** involves a series of well-defined in vitro and in vivo experiments. The following protocols are representative of the methodologies

likely employed in the preclinical assessment of **RV01**.

In Vitro Cytotoxicity Assay

Objective: To determine the dose-dependent cytotoxic effect of **RV01** on B7-H3 expressing prostate cancer cell lines.

Methodology:

- Cell Culture: Human prostate cancer cell lines with varying levels of B7-H3 expression (e.g., PC-3, DU145, LNCaP) are cultured in appropriate media.
- Treatment: Cells are seeded in 96-well plates and treated with increasing concentrations of **RV01**, unconjugated antibody, and a non-specific ^{177}Lu -labeled antibody as controls.
- Incubation: Plates are incubated for a period of 48 to 144 hours.
- Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT or a luminescence-based assay like CellTiter-Glo®.
- Data Analysis: The percentage of viable cells is calculated for each concentration, and the half-maximal inhibitory concentration (IC₅₀) is determined.

Patient-Derived Xenograft (PDX) Model of CRPC

Objective: To evaluate the in vivo efficacy of **RV01** in a clinically relevant model of castration-resistant prostate cancer.

Methodology:

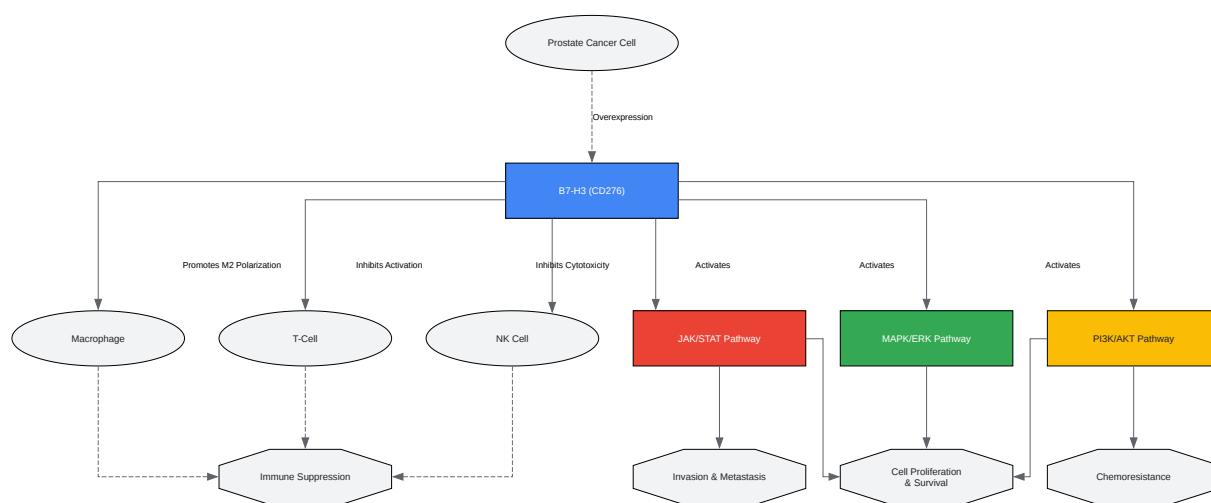
- Model Establishment: Fresh tumor tissue from patients with advanced CRPC is surgically implanted into immunocompromised mice (e.g., NSG mice).[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#) The mice are castrated to maintain the castration-resistant phenotype of the tumor.[\[13\]](#)
- Tumor Growth: Tumors are allowed to grow to a palpable size.
- Treatment: Mice are randomized into treatment groups and administered **RV01**, vehicle control, or other control antibodies via intravenous injection.

- **Monitoring:** Tumor volume is measured regularly using calipers. Animal body weight and overall health are also monitored.
- **Endpoint:** The study is terminated when tumors in the control group reach a predetermined size, and the tumors are excised for further analysis (e.g., immunohistochemistry for B7-H3 expression and markers of DNA damage).

Signaling Pathways and Visualizations

B7-H3 Signaling in the Tumor Microenvironment

B7-H3 exerts its influence through complex interactions within the tumor microenvironment, affecting both cancer cells and immune cells. The following diagram illustrates the key signaling pathways associated with B7-H3.

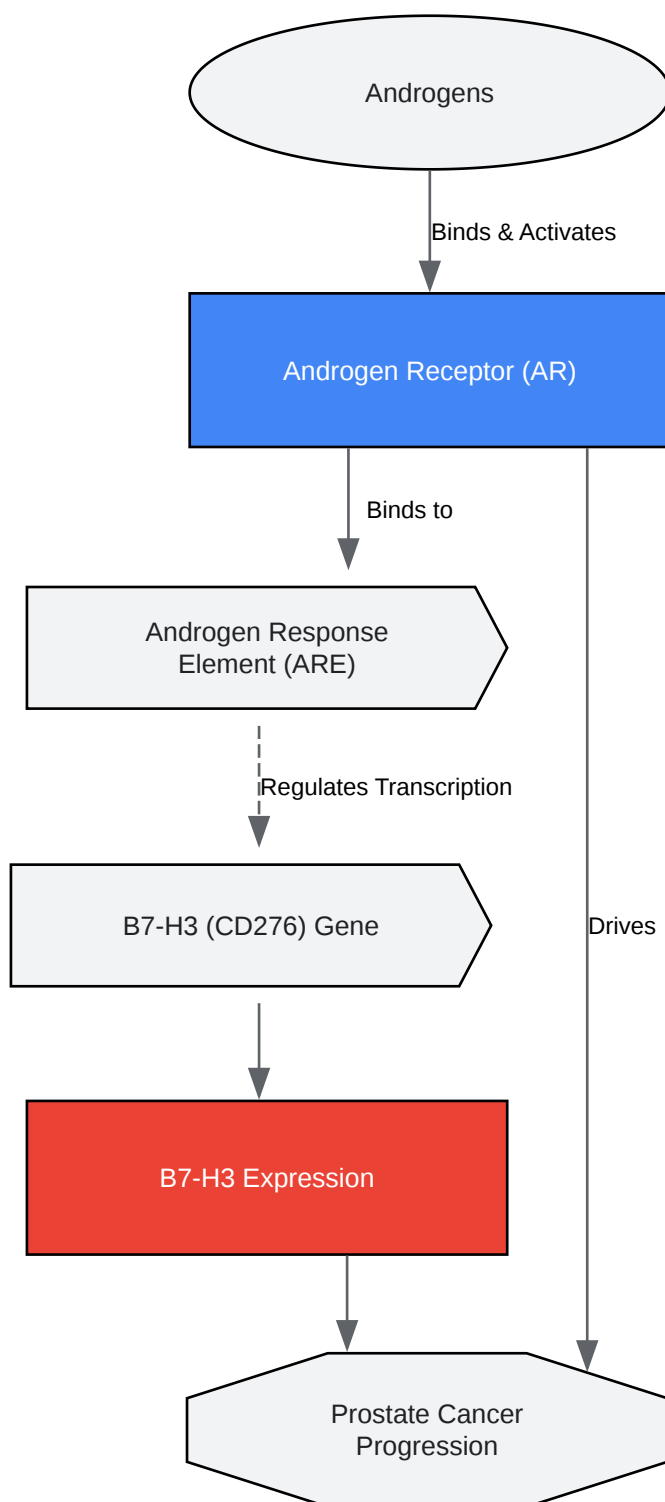


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B7-H3 downstream signaling pathways and immune interactions.

Interaction between B7-H3 and the Androgen Receptor (AR) Pathway

Recent studies suggest a regulatory relationship between B7-H3 and the androgen receptor (AR) signaling pathway, which is a key driver of prostate cancer progression.

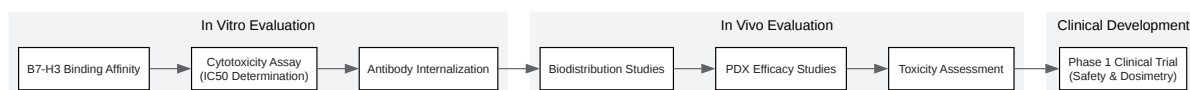


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Crosstalk between the Androgen Receptor and B7-H3 signaling.

Experimental Workflow for RV01 Evaluation

The preclinical evaluation of **RV01** follows a structured workflow from in vitro characterization to in vivo efficacy studies.



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Preclinical to clinical workflow for **RV01** evaluation.

Future Directions and Conclusion

RV01 represents a promising and innovative approach to the treatment of castration-resistant prostate cancer. Its dual mechanism of targeting B7-H3 for both radionuclide delivery and potential immune modulation, combined with a favorable preclinical safety profile, positions it as a strong candidate for further clinical development. The planned Phase 1 clinical trial, expected to commence in the fourth quarter of 2025, will be crucial in determining the safety, dosimetry, and preliminary efficacy of **RV01** in patients with solid tumors, including CRPC.

This technical guide has provided a comprehensive overview of the current knowledge surrounding **RV01** and its target, B7-H3. As more data becomes available from the upcoming clinical trials, a clearer picture of **RV01**'s potential to address the unmet needs of patients with CRPC will emerge. The scientific community eagerly awaits these results, which could herald a new era of targeted radiopharmaceutical therapy for prostate cancer.

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